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molecular formula C14H16O4S B8475277 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Cat. No. B8475277
M. Wt: 280.34 g/mol
InChI Key: FQOHMDPQTPNTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731352

Procedure details

In a 250-cm3 flask, 4 g of 2-(7-methoxy-1-naphthyl)ethanol are dissolved in 100 cm3 of dichloromethane, and 3.3 cm3 of triethylamine are added. The mixture is cooled in an ice bath at -10° C. and 2.75 g of mesyl chloride are then added dropwise and with stirring. The mixture is left stirring for 30 minutes. The aqueous phase is extracted with 3 times 50 cm3 of dichloromethane, and the organic phase is washed with 3 times 20 cm3 of 1N hydrochloric acid solution and then with water, dried over potassium carbonate and evaporated. The oily residue is recrystallized.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[S:8](Cl)([CH3:11])(=[O:10])=[O:9].[CH3:13][O:14][C:15]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][CH:21]=[C:22]2[CH2:25][CH2:26][OH:27])=[CH:17][CH:16]=1>ClCCl>[S:8]([O:27][CH2:26][CH2:25][C:22]1[C:23]2[C:18](=[CH:17][CH:16]=[C:15]([O:14][CH3:13])[CH:24]=2)[CH:19]=[CH:20][CH:21]=1)(=[O:10])(=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
STIRRING
Type
STIRRING
Details
stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 3 times 50 cm3 of dichloromethane
WASH
Type
WASH
Details
the organic phase is washed with 3 times 20 cm3 of 1N hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is recrystallized

Outcomes

Product
Name
Type
Smiles
S(C)(=O)(=O)OCCC1=CC=CC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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